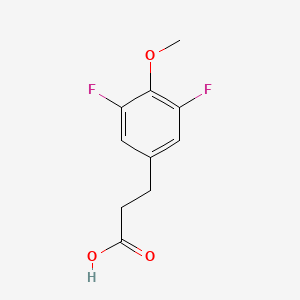

3-(3,5-Difluoro-4-methoxyphenyl)propionic acid

Übersicht

Beschreibung

3-(3,5-Difluoro-4-methoxyphenyl)propionic acid is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a propionic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluoro-4-methoxyphenyl)propionic acid typically involves the following steps:

Starting Material: The synthesis begins with 3,5-difluoro-4-methoxybenzaldehyde.

Grignard Reaction: The aldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.

Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using a palladium catalyst to hydrogenate the intermediate compounds.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Difluoro-4-methoxyphenyl)propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include:

Oxidation: 3-(3,5-Difluoro-4-methoxyphenyl)acetaldehyde.

Reduction: 3-(3,5-Difluoro-4-methoxyphenyl)propanol.

Substitution: 3-(3,5-Dimethoxy-4-methoxyphenyl)propionic acid.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Difluoro-4-methoxyphenyl)propionic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(3,5-Difluoro-4-methoxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, altering their activity.

Pathways: It can modulate signaling pathways related to inflammation and pain, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(3,4-Dimethoxyphenyl)propionic acid: Similar structure but with methoxy groups instead of fluorine atoms.

3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Contains a hydroxy group in place of one of the fluorine atoms.

Uniqueness

3-(3,5-Difluoro-4-methoxyphenyl)propionic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The fluorine atoms can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

3-(3,5-Difluoro-4-methoxyphenyl)propionic acid is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and pharmacokinetic properties, supported by relevant case studies and research findings.

- Molecular Formula : C12H12F2O2

- Molecular Weight : 240.22 g/mol

- Boiling Point : 141.2 °C

Anti-inflammatory Effects

Research indicates that derivatives of propionic acid exhibit significant anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. For instance, studies on structurally related compounds demonstrated a reduction in carrageenan-induced paw edema, suggesting potential therapeutic applications in inflammatory diseases.

Antioxidant Properties

The antioxidant capacity of this compound has been investigated through various assays. It has been observed that this compound can scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This activity is crucial for preventing cellular damage associated with chronic diseases.

Metabolic Effects

Recent studies have highlighted the role of similar compounds in metabolic regulation. For example, a related compound, 4-hydroxy-3-methoxycinnamic acid (HMCA), was found to improve insulin sensitivity and modulate gut microbiota in animal models. The conversion of HMCA into biologically active metabolites suggests that this compound may also influence metabolic pathways by interacting with gut microbiota and enhancing lipid metabolism.

Study on Metabolic Disorders

A study conducted on Sprague-Dawley rats administered with 10 mg/kg of a related compound showed significant improvements in metabolic profiles. The results indicated enhanced lipid catabolism and reduced hepatic steatosis, with implications for obesity management. The gut microbiota analysis revealed an increase in beneficial Bacteroidetes and a decrease in Firmicutes, suggesting a potential mechanism for the metabolic benefits observed .

Pharmacokinetics

Pharmacokinetic studies have shown that after oral administration, the compound undergoes rapid metabolism and distributes widely across tissues. Maximum concentration levels were reached within 15 minutes post-administration, indicating efficient absorption and bioavailability . The compound's metabolites were detected in various organs, including the liver and kidneys, underscoring its systemic effects.

Research Findings Summary

| Study | Findings | Implications |

|---|---|---|

| Study on anti-inflammatory effects | Significant reduction in edema | Potential use in treating inflammatory conditions |

| Antioxidant capacity analysis | Effective scavenging of free radicals | Cellular protection against oxidative stress |

| Metabolic regulation study | Improved insulin sensitivity and lipid metabolism | Possible application in obesity management |

Eigenschaften

IUPAC Name |

3-(3,5-difluoro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h4-5H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUCCZYVNXELFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201263651 | |

| Record name | 3,5-Difluoro-4-methoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105219-44-1 | |

| Record name | 3,5-Difluoro-4-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105219-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-methoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.